molecular formula C17H19ClN2O B11953556 1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea

1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea

Cat. No.: B11953556
M. Wt: 302.8 g/mol
InChI Key: JSQYUCUEELBJJD-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a urea moiety linked to two aromatic rings, one of which is substituted with a chlorine atom and a methyl group, while the other is substituted with three methyl groups. The compound’s distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 2,4,6-trimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Reaction of 3-chloro-4-methylaniline with 2,4,6-trimethylphenyl isocyanate: This step involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.

    Reaction conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction may target the urea moiety, leading to the formation of amines.

    Substitution: The chlorine atom in the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Common reagents and conditions: The reactions are typically carried out in organic solvents such as dichloromethane or ethanol, under controlled temperature and pressure conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may be developed as drug candidates for the treatment of various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

    Pathways involved: The compound may affect various cellular pathways, including signaling pathways, metabolic pathways, and gene expression. Its effects on these pathways can lead to changes in cellular functions and responses.

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea can be compared with other similar compounds, such as:

    1-(3-Chloro-4-methylphenyl)-3-phenylurea: This compound has a similar structure but lacks the trimethyl substitution on the second aromatic ring. It may exhibit different chemical and biological properties due to the absence of the trimethyl groups.

    1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethylphenyl)urea: This compound has a similar structure but with only two methyl groups on the second aromatic ring. The presence of fewer methyl groups may affect its reactivity and interactions with molecular targets.

    1-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)urea: This compound has a similar structure but with a single methyl group on the second aromatic ring. The reduced steric hindrance may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H19ClN2O

Molecular Weight

302.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea

InChI

InChI=1S/C17H19ClN2O/c1-10-7-12(3)16(13(4)8-10)20-17(21)19-14-6-5-11(2)15(18)9-14/h5-9H,1-4H3,(H2,19,20,21)

InChI Key

JSQYUCUEELBJJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2C)C)C)Cl

Origin of Product

United States

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